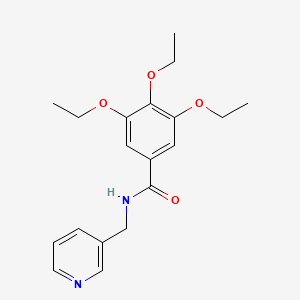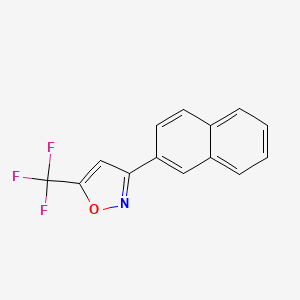![molecular formula C23H24FN3O B5523538 1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)
1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide is a useful research compound. Its molecular formula is C23H24FN3O and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.19034056 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
AMPA Receptor Antagonists
Research by Chenard et al. (2001) explored the structure-activity relationship (SAR) for AMPA receptor inhibition using quinazolin-4-ones, which share structural similarities with 1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide. Their study found new AMPA receptor antagonists, highlighting the importance of this class of compounds in neuroscience and pharmacology (Chenard et al., 2001).
Peripheral Benzodiazepine Receptors
Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives for potential use in visualizing peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). This research underscores the potential of quinoline derivatives in neuroimaging and diagnosing neurological conditions (Matarrese et al., 2001).
Chemosensors for Zn2+ Monitoring
Research by Park et al. (2015) introduced a chemosensor based on a quinoline derivative for detecting Zn2+ in aqueous solutions, demonstrating the utility of quinoline-based compounds in environmental and biological monitoring (Park et al., 2015).
Optical Properties in Biomedical Applications
Park et al. (2015) also reported on the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores with potential applications as fluorescent probes in biomedical fields, again highlighting the versatility of quinoline derivatives (Park et al., 2015).
Antibacterial Activity
Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, discovering compounds with potent antibacterial activities, suggesting the potential of such compounds in antibiotic drug development (Kuramoto et al., 2003).
Antitumor Agents
Chang et al. (2009) synthesized 2-aryl-6,7-methylenedioxyquinolin-4-one analogues as antitumor agents, demonstrating the potential of quinoline derivatives in cancer therapy (Chang et al., 2009).
HMG-CoA Reductase Inhibitors
Sliskovic et al. (1991) evaluated substituted quinoline mevalonolactones as inhibitors of HMG-CoA reductase, relevant for cholesterol biosynthesis and cardiovascular disease treatment (Sliskovic et al., 1991).
Anti-microbial Activity
Faldu et al. (2014) synthesized quinoline-4-yl-1,3,4-oxadiazole-2-thiols and evaluated their anti-microbial efficacy, showcasing the potential of quinoline derivatives in antimicrobial applications (Faldu et al., 2014).
Propriétés
IUPAC Name |
1-[[2-(4-fluorophenyl)-6-methylquinolin-3-yl]methyl]-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-5-10-20-17(12-15)13-18(14-27-11-3-4-21(27)23(28)25-2)22(26-20)16-6-8-19(24)9-7-16/h5-10,12-13,21H,3-4,11,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDYZNPMWXBFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C3=CC=C(C=C3)F)CN4CCCC4C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
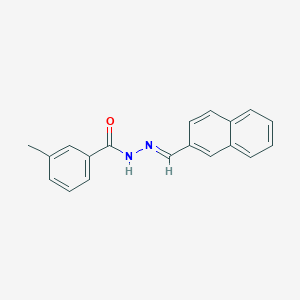
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2,6-diethylphenyl)thiourea](/img/structure/B5523471.png)
![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)
![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
![3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5523491.png)
![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)
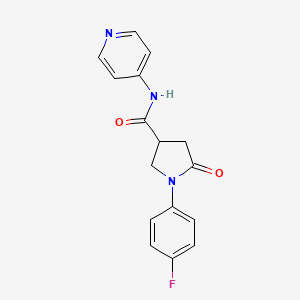
![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)
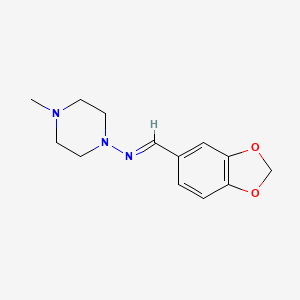
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)
